Ethyl 6-hydroxynicotinate

Description

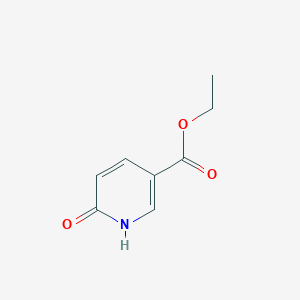

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNSXKLGLKOLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304342 | |

| Record name | Ethyl 6-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18617-50-0 | |

| Record name | 18617-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 6-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 6-hydroxynicotinate, a pyridine derivative of interest in medicinal chemistry and drug development. The document details its synthesis, chemical and physical properties, and its relationship to a key biochemical pathway.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its precursor, 6-hydroxynicotinic acid. A plausible two-step synthesis route, starting from the formation of 6-hydroxynicotinic acid, is outlined below.

Synthesis of 6-hydroxynicotinic Acid from Nicotinic Acid

A common method for the synthesis of 6-hydroxynicotinic acid involves the enzymatic hydroxylation of nicotinic acid. This biotransformation can be carried out using various microorganisms, such as Achromobacter xylosoxydans.

Experimental Protocol:

A detailed protocol for the microbial synthesis of 6-hydroxynicotinic acid is as follows:

-

Culture Preparation: A nutrient solution is prepared and inoculated with a culture of Achromobacter xylosoxydans. The culture is grown under aerobic conditions at a controlled temperature (e.g., 30°C) and pH (e.g., 6.5).

-

Biotransformation: To the microbial culture, a solution of sodium nicotinate is added. The reaction mixture is incubated with intensive aeration and stirring.

-

Monitoring: The reaction progress is monitored by measuring parameters such as dissolved oxygen concentration. A rise in dissolved oxygen can indicate the completion of the reaction.

-

Isolation: The biomass is separated from the reaction mixture by centrifugation.

-

Purification: The supernatant is acidified with a strong acid, such as concentrated sulfuric acid, to a pH of approximately 1.5. This causes the precipitation of 6-hydroxynicotinic acid. The precipitate is then collected by filtration and dried to yield the final product.

Esterification of 6-hydroxynicotinic Acid

The final step in the synthesis of this compound is the esterification of 6-hydroxynicotinic acid with ethanol. This reaction is typically catalyzed by a strong acid.[1]

Experimental Protocol:

A general procedure for the acid-catalyzed esterification is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 6-hydroxynicotinic acid is suspended in an excess of absolute ethanol.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is carefully added to the mixture.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product can be further purified by distillation or recrystallization to yield pure this compound.[1]

Synthesis Workflow

The overall synthesis can be visualized as a two-stage process.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] It exhibits solubility in alcohols and ester solvents, while being nearly insoluble in water.[1] A summary of its known and predicted properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in alcohol and ester solvents; almost insoluble in water | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Spectral Properties

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the three protons on the pyridine ring.

-

Ethyl Group: A triplet around 1.3 ppm (CH₃) and a quartet around 4.3 ppm (CH₂), with a coupling constant of approximately 7 Hz.

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (typically 6.5-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the hydroxyl and ester groups. The proton between the nitrogen and the hydroxyl group is expected to be the most deshielded.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum should display eight distinct signals corresponding to each carbon atom in the molecule.

-

Ethyl Group: Two signals in the aliphatic region, one for the methyl carbon (around 14 ppm) and one for the methylene carbon (around 60 ppm).

-

Pyridine Ring Carbons: Five signals in the aromatic/olefinic region (typically 110-160 ppm). The carbon bearing the hydroxyl group and the carbonyl carbon of the ester will be the most downfield shifted among the ring carbons.

-

Carbonyl Carbon: A signal in the range of 165-175 ppm, characteristic of an ester carbonyl group.

Predicted IR Spectrum

The infrared spectrum will be characterized by several key absorption bands.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N-H Stretch: If the pyridone tautomer is present, a band may appear in the 3300-3500 cm⁻¹ region.

-

C-H Stretch (aromatic): Peaks slightly above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (ester): A strong band in the 1100-1300 cm⁻¹ region.

Biochemical Pathway: Degradation of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid, the precursor to this compound, is an intermediate in the aerobic degradation of nicotinic acid by various bacteria. A key enzymatic step in this pathway is the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. This reaction is catalyzed by the FAD-dependent monooxygenase, 6-hydroxynicotinate 3-monooxygenase (NicC).

Safety Information

This compound should be handled with care in a laboratory setting. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[2]

References

Spectroscopic Profile of Ethyl 6-hydroxynicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-hydroxynicotinate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~1.35 | Triplet | 3H | -CH₃ (Ethyl) |

| ~4.30 | Quartet | 2H | -CH₂- (Ethyl) |

| ~6.50 | Doublet | 1H | H-5 |

| ~7.80 | Doublet of Doublets | 1H | H-4 |

| ~8.30 | Doublet | 1H | H-2 |

| ~11.0-12.0 | Broad Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~14.5 | -CH₃ (Ethyl) |

| ~61.0 | -CH₂- (Ethyl) |

| ~110.0 | C-5 |

| ~120.0 | C-3 |

| ~140.0 | C-4 |

| ~145.0 | C-2 |

| ~165.0 | C-6 |

| ~170.0 | C=O (Ester) |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200-2800 | Broad | O-H Stretch (Hydrogen-bonded) |

| ~3100-3000 | Medium | C-H Stretch (Aromatic) |

| ~2980-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 167 | High | [M]⁺ (Molecular Ion) |

| 139 | Medium | [M - C₂H₄]⁺ |

| 122 | High | [M - OC₂H₅]⁺ |

| 94 | Medium | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Set the number of scans to 16 or 32 for adequate signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220 ppm.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The molecular weight of this compound is 167.16 g/mol , which should correspond to the molecular ion peak [M]⁺.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Physical and chemical properties of Ethyl 6-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 6-hydroxynicotinate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its known characteristics, provides experimental protocols for its synthesis and purification, and outlines its expected spectroscopic features.

Core Physical and Chemical Properties

This compound, also known as Ethyl 6-hydroxypyridine-3-carboxylate, is an organic compound with the chemical formula C₈H₉NO₃. It presents as a solid, off-white powder.[1][2] It is soluble in alcohols and ester solvents but demonstrates poor solubility in water.[1]

Quantitative Data Summary

For ease of reference, the available quantitative data for this compound and its precursor, 6-Hydroxynicotinic acid, are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | N/A |

| Molecular Weight | 167.16 g/mol | [3] |

| Appearance | Solid, off-white powder | [1][2] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in alcohol and ester solvents; sparingly soluble in water | [1] |

| pKa | Data not available | N/A |

| CAS Number | 18617-50-0 | [3] |

Table 2: Properties of 6-Hydroxynicotinic Acid (Precursor)

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NO₃ | [4] |

| Molecular Weight | 139.11 g/mol | [4] |

| Melting Point | 310 °C | [4] |

| Appearance | Off-white powder | [4] |

Spectroscopic Profile (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the aromatic protons on the pyridine ring. The ethyl group would present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The protons on the pyridine ring would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the positions of the hydroxyl and ester groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the carbons of the pyridine ring. The chemical shifts of the ring carbons would be indicative of the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong absorption between 1700-1750 cm⁻¹ would be characteristic of the C=O stretching of the ester. C-O stretching bands for the ester would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (167.16 g/mol ) would be expected. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, leading to a significant fragment ion.

Experimental Protocols

The primary method for the synthesis of this compound is the Fischer esterification of its carboxylic acid precursor, 6-hydroxynicotinic acid, with ethanol in the presence of an acid catalyst.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound by the acid-catalyzed esterification of 6-hydroxynicotinic acid with ethanol.

Materials:

-

6-Hydroxynicotinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or another suitable acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 6-hydroxynicotinic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It may cause respiratory irritation, is harmful if swallowed, and can cause skin and serious eye irritation.[3] Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide is intended to provide a summary of the available information on this compound for research and development purposes. Further experimental investigation is required to fully characterize its properties.

References

Discovery and history of nicotinic acid esters

An In-depth Technical Guide on the Discovery and History of Nicotinic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, also known as niacin or vitamin B3, has a rich history, from its initial synthesis in the 19th century to its identification as the pellagra-preventive factor and its later discovery as a potent lipid-modifying agent. The derivatization of its carboxyl group to form nicotinic acid esters has been a key strategy to modulate its physicochemical properties, enhance its delivery, and explore its therapeutic potential. These esters, particularly topical vasodilators like methyl nicotinate, have found applications in medicine and pharmacology. This technical guide provides a comprehensive overview of the historical milestones, key discoveries, experimental methodologies, and mechanisms of action related to nicotinic acid and its esters. It is intended to serve as a detailed resource for professionals in the fields of chemistry, pharmacology, and drug development.

Historical Overview and Discovery

The journey of nicotinic acid and its derivatives is intertwined with the history of vitamin deficiencies and cardiovascular pharmacology.

-

1867: Nicotinic acid was first synthesized by the oxidative degradation of nicotine, the alkaloid from tobacco plants. This origin is reflected in its name. For decades, it remained a laboratory chemical with no known biological significance.

-

Early 1900s: The disease pellagra, characterized by dermatitis, diarrhea, and dementia, was rampant, particularly in regions where maize was a dietary staple. In 1915, Dr. Joseph Goldberger conducted experiments demonstrating that pellagra was caused by a dietary deficiency.

-

1937: American biochemist Conrad Arnold Elvehjem isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid. This discovery led to the fortification of grain products, drastically reducing the prevalence of the disease.

-

1955: Altschul and colleagues made the seminal discovery that high doses of nicotinic acid possess lipid-lowering properties, marking its entry into cardiovascular medicine as the oldest known lipid-lowering drug.

The development of nicotinic acid esters followed, driven by the need to create derivatives with altered properties, such as increased lipophilicity for topical application. Esters like methyl, benzyl, and propyl nicotinate were synthesized and found to be effective rubefacients, causing localized vasodilation and erythema, making them useful in topical preparations for muscle and joint pain.

Synthesis and Experimental Protocols

The primary method for synthesizing simple nicotinic acid esters is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. More reactive derivatives of nicotinic acid can be used for more complex esters.

Experimental Protocol 1: Acid-Catalyzed Esterification of Nicotinic Acid (Methyl Nicotinate)

This protocol describes the synthesis of methyl nicotinate, a widely used nicotinic acid ester.

Principle: Nicotinic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The excess alcohol serves as both reactant and solvent, driving the equilibrium towards the ester product.

Methodology:

-

Reaction Setup: To a round-bottom flask, add nicotinic acid and an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Reflux: Heat the mixture to reflux for several hours (e.g., 13 hours) to allow the reaction to proceed to completion.

-

Neutralization: After cooling, carefully neutralize the reaction mixture with a weak base, such as a 10% sodium bicarbonate solution, until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., chloroform or diethyl ether).

-

Purification: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

-

Analysis: Confirm the structure and purity of the final product using techniques like NMR and Mass Spectrometry.

Caption: Workflow for the synthesis of nicotinic acid esters.

Experimental Protocol 2: Animal Model of Nicotinic Acid-Induced Vasodilation

This protocol is based on a model developed to study the vasodilatory effects of nicotinic acid in rats.

Principle: The vasodilatory response to nicotinic acid is measured by monitoring the change in skin temperature, which reflects increased cutaneous blood flow. This model allows for the investigation of pharmacological agents that may enhance or inhibit this effect.

Methodology:

-

Animal Subjects: Male Sprague-Dawley rats are used. They are housed under standard conditions with a controlled light-dark cycle and access to food and water ad libitum.

-

Temperature Monitoring: A temperature probe is attached to a shaved area of the rat's back to record skin temperature. Baseline temperature is recorded for a set period before any injections.

-

Drug Administration:

-

Test compounds (e.g., inhibitors like acetylsalicylic acid or haloperidol) or a vehicle control are administered intraperitoneally (i.p.).

-

After a predetermined time (e.g., 30 minutes), nicotinic acid (e.g., 30 mg/kg) or saline is administered (i.p.).

-

-

Data Collection: Skin temperature is continuously monitored and recorded for a period following the nicotinic acid injection (e.g., 60-90 minutes).

-

Data Analysis: The change in skin temperature from baseline is calculated for each group. Statistical analysis (e.g., ANOVA) is used to determine if the test compounds significantly alter the vasodilatory response to nicotinic acid compared to the control group.

Quantitative Data Summary

The synthesis and biological evaluation of nicotinic acid esters have generated significant quantitative data. The tables below summarize key findings from various studies.

Table 1: Physicochemical and Yield Data for Selected Nicotinic Acid Esters

| Ester Name | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |

| Methyl Nicotinate | H₂SO₄-catalyzed esterification | 23.39% | 40-42 | |

| Oestrone-3-nicotinate | Esterification with nicotinoyl chloride | ~85% | 198-200 | |

| Testosterone-17-nicotinate | Esterification with nicotinoyl chloride | ~90% | 187-188 | |

| Oestradiol-3,17-bis-nicotinate | Esterification with nicotinoyl chloride | ~88% | 150-152 |

Table 2: Effect of Nicotinic Acid Treatment on Lipid Profiles in Clinical Studies

| Parameter | Treatment Group | Change from Baseline | p-value | Reference |

| Carotid Wall Area (mm²) | Nicotinic Acid (2 g/day ) | -1.1 ± 2.6 | 0.03 | |

| Placebo | +1.2 ± 3.0 | |||

| HDL-Cholesterol | Nicotinic Acid (2 g/day ) | +23% | <0.05 | |

| LDL-Cholesterol | Nicotinic Acid (2 g/day ) | -19% | <0.05 | |

| Triglycerides | Nicotinic Acid (2 g/day ) | -20% | <0.05 | |

| Total Cholesterol (mg/dl) | Nicotinic Acid (Diabetic Rats) | -28.6% | <0.05 | |

| HDL-Cholesterol (mg/dl) | Nicotinic Acid (Diabetic Rats) | +161.6% | <0.05 |

Mechanisms of Action and Signaling Pathways

Nicotinic acid and its esters exert their effects through multiple pathways, most notably impacting lipid metabolism and vascular tone. The discovery of the G protein-coupled receptor GPR109A (also known as HCA₂) was a major breakthrough in understanding these mechanisms.

Vasodilation (Flushing) Pathway

The most common side effect of high-dose nicotinic acid is cutaneous vasodilation, or flushing. This is a receptor-mediated process primarily occurring in the skin.

Mechanism:

-

Nicotinic acid binds to the GPR109A receptor on epidermal Langerhans cells.

-

This binding activates a G-protein signaling cascade that stimulates phospholipase A₂, leading to the release of arachidonic acid.

-

Arachidonic acid is converted by cyclooxygenase (COX-1 and COX-2) enzymes into prostaglandins, primarily Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂).

-

These prostaglandins are released and diffuse to nearby dermal capillaries.

-

PGD₂ and PGE₂ bind to their respective receptors (DP1, EP2, EP4) on vascular smooth muscle cells, causing relaxation and vasodilation, which results in the characteristic flushing and warmth.

Caption: Nicotinic acid-induced vasodilation signaling pathway.

Antilipolytic and Lipid-Lowering Pathway

The therapeutic effects of nicotinic acid on cholesterol and triglycerides are initiated by its action on adipocytes (fat cells).

Mechanism:

-

In adipocytes, nicotinic acid binds to the GPR109A receptor.

-

This activates an inhibitory G-protein (Gᵢ), which inhibits the enzyme adenylyl cyclase.

-

Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic AMP (cAMP).

-

Reduced cAMP levels decrease the activity of Protein Kinase A (PKA).

-

This leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), the key enzyme responsible for breaking down stored triglycerides into free fatty acids (lipolysis).

-

The resulting decrease in the release of free fatty acids from adipose tissue reduces their flux to the liver.

-

With less substrate (free fatty acids) available, the liver's synthesis of triglycerides and, consequently, the production and secretion of Very-Low-Density Lipoprotein (VLDL) are reduced.

-

Since Low-Density Lipoprotein (LDL) is a metabolic byproduct of VLDL, LDL levels also decrease.

Caption: Antilipolytic mechanism of nicotinic acid.

Conclusion and Future Directions

From its origins as a synthetic curiosity to its vital role as a vitamin and a cornerstone of lipid therapy, nicotinic acid has had a remarkable scientific journey. The development of nicotinic acid esters has enabled modulation of its delivery and effects, particularly in topical applications. While the clinical use of high-dose nicotinic acid has been challenged by side effects and mixed results in recent large-scale trials, its unique ability to raise HDL cholesterol continues to make it a subject of intense research. Future work will likely focus on developing more selective GPR109A agonists that can separate the therapeutic lipid-modifying effects from the prostaglandin-mediated flushing, and on further exploring the complex, receptor-independent mechanisms that may contribute to its broad range of biological activities.

Ethyl 6-hydroxynicotinate CAS number and molecular formula

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 6-hydroxynicotinate, a pyridine derivative of interest in various scientific domains. This document outlines its chemical identity, physicochemical properties, and relevant biological context, with a focus on detailed experimental protocols and data presentation for practical research applications.

Core Chemical Identifiers

This compound is chemically identified as the ethyl ester of 6-hydroxy-3-pyridinecarboxylic acid.

| Identifier | Value |

| CAS Number | 18617-50-0[1] |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | Ethyl 6-hydroxypyridine-3-carboxylate |

| Synonyms | 6-Oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester |

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value (this compound) | Value (Ethyl nicotinate Analogue) |

| Melting Point | Data not available | 8-10 °C[2] |

| Boiling Point | Data not available | 223-224 °C[2] |

| Density | Data not available | 1.107 g/mL at 25 °C[2] |

| Purity (Typical) | ≥95%[1] | 99% |

| Appearance | White to off-white solid | Colorless to pale yellow liquid[3] |

Table 2: Spectroscopic Data (Reference: Ethyl nicotinate)

Note: The following data is for the analogue Ethyl nicotinate (C₈H₉NO₂) and should be used for reference only. The hydroxyl group in this compound will introduce characteristic signals (e.g., a broad O-H stretch in IR, a labile proton in ¹H NMR) and shift the other signals.

| Spectroscopy | Data for Ethyl nicotinate (CAS 614-18-6) |

| ¹H NMR | Spectrum available, but peak data not detailed in search results.[4] |

| ¹³C NMR | Spectrum available, but peak data not detailed in search results.[5] |

| IR (Infrared) | Characteristic absorptions for C=O (ester) around 1720-1730 cm⁻¹, C-O stretch, and aromatic C-H and C=C stretches are expected.[6][7][8][9] |

| Mass Spec (MS) | Molecular Ion (M+) at m/z = 151. Key fragments would correspond to the loss of the ethoxy group (-OC₂H₅). |

Experimental Protocols

Synthesis of Precursor: 6-Hydroxynicotinic Acid

A key precursor for this compound is 6-hydroxynicotinic acid. A biocatalytic synthesis has been reported, offering a high-yield route.[10]

Materials:

-

5% Sodium nicotinate solution

-

Achromobacter xylosoxydans DSM 2783 cell suspension

-

Concentrated Sulfuric Acid

-

3-Liter reaction vessel with pH, temperature, and oxygen monitoring

Procedure: [10]

-

Charge the reaction vessel with 2250 mL of a 5% sodium nicotinate solution.

-

Adjust the pH to 6.5 and heat the solution to 30°C.

-

Add a suspension of Achromobacter xylosoxydans cells (in 120 mL of water).

-

Maintain the reaction at 30°C with intensive aeration and stirring, continuously regulating pH and oxygen concentration.

-

Monitor the reaction. Completion is indicated by a rise in dissolved oxygen concentration, typically after around 7 hours.

-

Terminate the reaction and centrifuge the suspension to pellet the cells. The cell sediment can be reused.

-

Collect the clear supernatant and acidify to pH 1.5 using concentrated sulfuric acid.

-

The precipitated 6-hydroxynicotinic acid is filtered, drained, and dried.

-

This method has been reported to yield a product with 98.6% purity and a yield of 93.7%.[10]

General Protocol for Esterification (Fischer Esterification)

While a specific protocol for the synthesis of this compound was not found, a standard Fischer esterification of the 6-hydroxynicotinic acid precursor can be proposed.

Materials:

-

6-Hydroxynicotinic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

-

In a round-bottom flask, dissolve or suspend 6-hydroxynicotinic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Neutralize the remaining mixture by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Biological Context and Signaling Pathways

This compound's precursor, 6-hydroxynicotinic acid (6-HNA), is a key intermediate in the aerobic degradation pathway of nicotinic acid (niacin) by bacteria such as Pseudomonas putida.[11] This pathway is of interest for bioremediation of N-heterocyclic aromatic compounds.

A central enzyme in this pathway is 6-Hydroxynicotinate 3-monooxygenase (NicC) . This FAD-dependent flavoprotein catalyzes the decarboxylative hydroxylation of 6-HNA to form 2,5-dihydroxypyridine (2,5-DHP).[12][13][14] The reaction requires NADH and molecular oxygen.[11][12]

Caption: Enzymatic conversion of 6-HNA by NicC.

Applications in Drug Development and Research

While direct pharmacological applications of this compound are not extensively documented, its structural motifs are relevant to drug discovery. Nicotinate esters are utilized in topical medications as local vasodilators for treating muscular pain and improving skin microcirculation.[2] Furthermore, derivatives of 3-hydroxypyridine are explored for their antioxidant and membranotropic effects, with some compounds investigated as potential retinoprotectors in models of retinal ischemia–reperfusion.[15] this compound serves as a valuable building block for synthesizing more complex molecules that may possess these desired biological activities.

References

- 1. 18617-50-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. ETHYL NICOTINATE - Ataman Kimya [atamanchemicals.com]

- 3. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]

- 4. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 6. shd-pub.org.rs [shd-pub.org.rs]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. prepchem.com [prepchem.com]

- 11. 6-Hydroxynicotinate 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 12. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reaction Mechanism of 6-Hydroxynicotinate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 6-hydroxynicotinate, a valuable intermediate in the chemical and pharmaceutical industries. The primary focus is on the reaction catalyzed by nicotinate dehydrogenase, detailing its mechanism, kinetic properties, and the experimental protocols for its study.

Introduction: The Significance of 6-Hydroxynicotinate

6-Hydroxynicotinate (6-HNA) is a key precursor in the synthesis of various commercial chemicals, including neonicotinoid insecticides.[1] The traditional chemical synthesis of 6-HNA often involves harsh conditions and can lead to environmental pollution.[1] Biocatalytic synthesis using the enzyme nicotinate dehydrogenase presents a greener and more specific alternative.[1] This enzyme, also known as nicotinic acid hydroxylase, is found in a variety of microorganisms that utilize nicotinic acid as a carbon source.[1]

The Enzymatic Synthesis of 6-Hydroxynicotinate

The synthesis of 6-hydroxynicotinate from nicotinate is catalyzed by nicotinate dehydrogenase (NDHase), an oxidoreductase with the systematic name nicotinate:NADP+ 6-oxidoreductase (hydroxylating) (EC 1.17.1.5).[2] The overall reaction is a hydroxylation where the oxygen atom is derived from water:

Nicotinate + H₂O + NADP⁺ ⇌ 6-Hydroxynicotinate + NADPH + H⁺ [2]

In some bacterial systems, the enzyme is a two-component system that uses a cytochrome as the electron acceptor (EC 1.17.2.1).[3]

Enzyme Structure and Cofactors

Nicotinate dehydrogenase is a complex metalloenzyme. The enzyme from Eubacterium barkeri (formerly Clostridium barkeri) is a heterotetramer.[4] These enzymes belong to the xanthine dehydrogenase family and typically contain several redox cofactors essential for their catalytic activity, including:[2]

-

A Molybdenum Cofactor (Moco): This is the site of nicotinate hydroxylation. In E. barkeri, the molybdenum is coordinated by a unique selenido ligand (Mo=Se) instead of the more common sulfido ligand, which is thought to enhance catalytic efficiency.[4]

-

Flavin Adenine Dinucleotide (FAD): This cofactor is involved in the intramolecular electron transfer chain.[2]

-

Iron-Sulfur Clusters: Typically, two [2Fe-2S] clusters are present, which also participate in electron transfer.[4]

Reaction Mechanism of Nicotinate Dehydrogenase

The catalytic mechanism of nicotinate dehydrogenase is believed to follow the general mechanism of other molybdenum hydroxylases. The process involves a series of coordinated steps at the molybdenum active site.

The proposed mechanism involves the following key steps:

-

Substrate Binding: Nicotinate binds to the active site of the oxidized enzyme, where the molybdenum is in the +6 oxidation state.

-

Nucleophilic Attack and Hydride Transfer: A hydroxide ion coordinated to the molybdenum attacks the C6 position of the nicotinic acid ring. Concurrently, a hydride is transferred from the C6 position to the selenido ligand (or sulfido in other homologs), reducing the molybdenum to the +4 oxidation state.

-

Product Release: The hydroxylated product, 6-hydroxynicotinate, is released from the active site.

-

Enzyme Regeneration: The reduced enzyme is re-oxidized back to the Mo(VI) state. This involves the transfer of two electrons through the enzyme's internal electron transport chain (the iron-sulfur clusters and FAD) to a terminal electron acceptor, such as NADP⁺.

Quantitative Data

Comprehensive kinetic data for nicotinate dehydrogenase is not widely available in the public literature. However, some specific activity values have been reported for the enzyme from different microbial sources.

| Microbial Source | Specific Activity (U/mg) | Notes |

| Bacillus sp. DSM 2923 | 2.2 | Purified enzyme.[1] |

| Eubacterium barkeri | 11 - 20 | Enzyme preparation used for crystallization.[5] |

| Comamonas testosteroni JA1 | 0.42 | Enzyme activity in U/ml.[1] |

Experimental Protocols

This section provides generalized protocols for the purification and assay of nicotinate dehydrogenase, based on published methods.

Purification of Nicotinate Dehydrogenase

The purification of nicotinate dehydrogenase typically involves multiple chromatographic steps to separate it from other cellular proteins.

Protocol Outline:

-

Cell Growth and Harvest: Cultivate the microorganism (e.g., Eubacterium barkeri) in a suitable medium containing nicotinate to induce the expression of the enzyme. Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and lyse the cells using physical methods such as sonication or a French press.

-

Clarification: Centrifuge the cell lysate at high speed to remove cell debris and insoluble components, yielding a crude cell-free extract.

-

Chromatography:

-

Anion Exchange Chromatography: Load the crude extract onto an anion-exchange column (e.g., Q-Sepharose). Elute the bound proteins with a linear salt gradient (e.g., NaCl or KCl). Collect fractions and assay for nicotinate dehydrogenase activity.

-

Hydrophobic Interaction Chromatography (Optional): Pool the active fractions, adjust the salt concentration, and apply to a hydrophobic interaction column. Elute with a decreasing salt gradient.

-

Gel Filtration Chromatography: As a final polishing step, apply the concentrated active fractions to a gel filtration column to separate proteins based on size.

-

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Activity Assay

The activity of nicotinate dehydrogenase is typically measured by monitoring the formation of NADPH, which absorbs light at 340 nm.

Reagents:

-

1 M Potassium Phosphate (KPO₄) buffer, pH 7.0

-

1 M Nicotinate, pH 7.5

-

100 mM NADP⁺

-

500 mM Dithiothreitol (DTT)

-

Purified nicotinate dehydrogenase solution

Procedure:

-

Prepare a reaction mixture in a quartz cuvette with the following final concentrations:

-

100 mM KPO₄ buffer, pH 7.0

-

50 mM Nicotinate

-

1 mM NADP⁺

-

5 mM DTT

-

-

Add distilled water to a final volume of 1 ml.

-

Place the cuvette in a spectrophotometer and equilibrate to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the purified enzyme solution.

-

Immediately start monitoring the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The rate of NADPH formation can be calculated using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Conclusion

The synthesis of 6-hydroxynicotinate via nicotinate dehydrogenase is a promising biocatalytic route. Understanding the enzyme's complex structure, its unique molybdenum-selenium active site, and its catalytic mechanism is crucial for its application and potential for enzyme engineering to improve its efficiency and substrate scope. The protocols outlined in this guide provide a foundation for the purification and characterization of this important enzyme, paving the way for further research and development in the fields of biocatalysis and drug development.

References

- 1. Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Nicotinate dehydrogenase (cytochrome) - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. The Mo-Se active site of nicotinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Hydroxynicotinate Scaffold: A Technical Guide to its Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The hydroxynicotinate scaffold, a hydroxyl-substituted derivative of nicotinic acid (Vitamin B3), has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent biological activity, coupled with its synthetic tractability, makes it a compelling starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of the hydroxynicotinate scaffold, focusing on its diverse roles in enzymatic reactions, cellular signaling, and its potential as a lead structure for drug development.

Enzymatic Interactions: The Case of 6-Hydroxynicotinate 3-Monooxygenase (NicC)

A key biological role of the hydroxynicotinate scaffold is exemplified by the interaction of 6-hydroxynicotinic acid with 6-hydroxynicotinate 3-monooxygenase (NicC). This flavin-dependent monooxygenase is a crucial enzyme in the aerobic degradation pathway of nicotinic acid in several bacterial species. NicC catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP).

Enzyme Kinetics

The kinetic parameters of NicC have been characterized, providing valuable insights into its catalytic efficiency. The table below summarizes key kinetic data for the enzyme from Bordetella bronchiseptica RB50 and Pseudomonas putida.

| Enzyme Source | Substrate/Inhibitor | Parameter | Value | Reference |

| B. bronchiseptica RB50 | 6-HNA | kcat/KM | 5.0 x 10⁴ M⁻¹s⁻¹ | [1] |

| B. bronchiseptica RB50 | 6-HNA | KM | 85 ± 13 µM | [1] |

| B. bronchiseptica RB50 | 6-hydroxynicotinaldehyde | Ki | 3000 ± 400 µM | [1] |

| P. putida (H47Q variant) | 6-HNA | KM | 2 ± 1 µM | [2] |

| P. putida (H47Q variant) | 6-HNA | Ki | 0.28 ± 0.07 mM | [2] |

| P. putida (wild-type) | 6-HNA | KM | 97 µM | [2] |

Bacterial Nicotinic Acid Degradation Pathway

The enzymatic degradation of nicotinic acid, initiated by the hydroxylation of the pyridine ring, represents a fundamental biochemical pathway in certain bacteria. The following diagram illustrates the initial steps of this pathway, highlighting the role of 6-hydroxynicotinate.

References

Methodological & Application

Ethyl 6-hydroxynicotinate: A Versatile Intermediate in Organic Synthesis

Application Note

Ethyl 6-hydroxynicotinate, a substituted pyridine derivative, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of complex molecular architectures, including kinase inhibitors and other therapeutic agents. The pyridine-2-one tautomer of this compound is also of significant interest, serving as a precursor for various substituted pyridinone structures.

Key Applications in Drug Discovery and Development

This compound and its derivatives are pivotal in the synthesis of a variety of pharmacologically active compounds. Notably, the pyridine core is a common scaffold in many kinase inhibitors, a class of drugs that target protein kinases to interfere with cancer cell signaling pathways. The hydroxyl group of this compound can be readily converted into a leaving group, such as a chloride, enabling subsequent cross-coupling reactions to build the complex aryl and heteroaryl structures characteristic of many kinase inhibitors, including analogues of drugs like Sorafenib.[1][2][3]

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for molecular diversity in drug design. The strategic manipulation of these functional groups allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 6-hydroxynicotinic acid via Fischer esterification.[4][5][6]

Reaction Scheme:

Caption: Synthesis of this compound via Fischer Esterification.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Hydroxynicotinic Acid | 139.11 | 13.9 g | 0.1 |

| Absolute Ethanol | 46.07 | 150 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 20 g | - |

Procedure:

-

To a 250 mL round-bottom flask, add 6-hydroxynicotinic acid (13.9 g, 0.1 mol) and absolute ethanol (150 mL).

-

Slowly add concentrated sulfuric acid (2 mL) to the stirred suspension.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 12 hours.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Neutralize the residue by careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Expected Yield: 75-85%

Protocol 2: Synthesis of Ethyl 6-chloronicotinate

This protocol details the conversion of this compound to Ethyl 6-chloronicotinate, a key intermediate for cross-coupling reactions.

Reaction Scheme:

Caption: Synthesis of Ethyl 6-chloronicotinate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 167.16 | 16.7 g | 0.1 |

| Phosphorus Oxychloride (POCl3) | 153.33 | 50 mL | - |

| Dichloromethane | 84.93 | 100 mL | - |

| Ice | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend this compound (16.7 g, 0.1 mol) in phosphorus oxychloride (50 mL).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Expected Yield: 70-80%

Protocol 3: Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a representative example of using Ethyl 6-chloronicotinate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a common step in the synthesis of kinase inhibitors.[7][8]

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling of Ethyl 6-chloronicotinate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 6-chloronicotinate | 185.61 | 1.86 g | 0.01 |

| Arylboronic Acid | - | 1.2 equiv. | 0.012 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 equiv. | 0.0005 |

| Potassium Carbonate | 138.21 | 2.0 equiv. | 0.02 |

| Toluene | - | 20 mL | - |

| Water | - | 5 mL | - |

Procedure:

-

To a Schlenk flask, add Ethyl 6-chloronicotinate (1.86 g, 0.01 mol), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (20 mL) and water (5 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired product.

Expected Yield: 60-90% (dependent on the arylboronic acid used)

Summary of Quantitative Data

| Protocol | Product | Starting Material | Key Reagents | Reaction Time | Temperature | Typical Yield (%) |

| 1 | This compound | 6-Hydroxynicotinic Acid | Ethanol, H2SO4 | 12 h | Reflux | 75-85 |

| 2 | Ethyl 6-chloronicotinate | This compound | POCl3 | 4 h | Reflux | 70-80 |

| 3 | Ethyl 6-arylnicotinate | Ethyl 6-chloronicotinate | Arylboronic Acid, Pd(PPh3)4, K2CO3 | 12 h | 90 °C | 60-90 |

References

- 1. Design and synthesis of Sorafenib analogues and evaluation of their ferroptosis-inducing effects in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ethyl 6-Hydroxynicotinate: A Versatile Scaffold for Kinase Inhibitor Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 6-hydroxynicotinate, a substituted pyridine derivative, serves as a valuable and versatile building block in the synthesis of a variety of pharmacologically active compounds, most notably multi-kinase inhibitors for cancer therapy. Its inherent chemical functionalities—a nucleophilic hydroxyl group, an electrophilic ester, and an electron-deficient pyridine ring—provide multiple reaction sites for molecular elaboration and the construction of complex drug scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on derivatives analogous to the approved anti-cancer drug, Sorafenib.

Introduction to Pharmacological Significance

Derivatives of the 6-hydroxynicotinate core have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer progression. These enzymes, such as vascular endothelial growth factor receptor (VEGFR) and the kinases in the RAF/MEK/ERK signaling cascade, are crucial regulators of tumor cell proliferation, survival, and angiogenesis. By targeting these pathways, pharmaceuticals derived from this compound can effectively impede tumor growth and vascularization.

Key Applications in Drug Synthesis

The primary application of this compound as a pharmaceutical building block lies in its utility for constructing diaryl ether and urea functionalities, which are common pharmacophores in many kinase inhibitors. The synthesis of Sorafenib and its analogues provides a compelling case study for the strategic use of this scaffold. While many reported syntheses of Sorafenib commence from picolinic acid, the following protocols outline a highly plausible synthetic route starting from this compound, based on established chemical transformations of analogous pyridine systems.

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate - 4-(4-Aminophenoxy)-N-methylpicolinamide from this compound

This protocol describes a multi-step synthesis to convert this compound into a key intermediate used in the synthesis of Sorafenib and its analogues.

Step 1: Chlorination of this compound

-

Objective: To convert the hydroxyl group into a more reactive chloro group for subsequent nucleophilic aromatic substitution.

-

Reagents and Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend this compound (1 equivalent) in anhydrous toluene.

-

Add a catalytic amount of DMF.

-

Slowly add phosphorus oxychloride (2-3 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 6-chloronicotinate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Step 2: Nucleophilic Aromatic Substitution with 4-Aminophenol

-

Objective: To form the diaryl ether linkage.

-

Reagents and Materials:

-

Ethyl 6-chloronicotinate (from Step 1)

-

4-Aminophenol

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.1 equivalents) in anhydrous DMF.

-

Add potassium tert-butoxide (1.2 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes.

-

Add a solution of ethyl 6-chloronicotinate (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 80-90 °C for 6-8 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting ethyl 6-(4-aminophenoxy)nicotinate by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

-

Step 3: Amidation with Methylamine

-

Objective: To convert the ethyl ester to the corresponding N-methyl amide.

-

Reagents and Materials:

-

Ethyl 6-(4-aminophenoxy)nicotinate (from Step 2)

-

Methylamine solution (40% in water or 2M in THF)

-

Methanol

-

-

Procedure:

-

Dissolve ethyl 6-(4-aminophenoxy)nicotinate (1 equivalent) in methanol.

-

Add an excess of methylamine solution (e.g., 5-10 equivalents) at room temperature.

-

Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and excess methylamine under reduced pressure.

-

The resulting solid, 4-(4-aminophenoxy)-N-methylpicolinamide, can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water.

-

Protocol 2: Synthesis of a Sorafenib Analogue

-

Objective: To couple the key intermediate with a substituted isocyanate to form the final urea linkage.

-

Reagents and Materials:

-

4-(4-Aminophenoxy)-N-methylpicolinamide (from Protocol 1)

-

4-chloro-3-(trifluoromethyl)phenyl isocyanate

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

-

Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the product by TLC.

-

A precipitate of the Sorafenib analogue will likely form during the reaction.

-

After the reaction is complete, filter the solid product, wash it with cold DCM, and dry it under vacuum to obtain the purified Sorafenib analogue.

-

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of Sorafenib and its analogues against key kinases. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding further drug design efforts.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Sorafenib | B-Raf | 6 | [1] |

| Sorafenib | VEGFR-2 | 90 | [1] |

| Sorafenib | PDGFR-β | 57 | [1] |

| Analogue 2m | B-Raf | Moderate Inhibition | |

| Analogue 2m (vs. Huh7 cells) | - | 5670 |

Note: Analogue 2m is a 1,2,3-triazole-containing Sorafenib analogue.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by pharmaceuticals derived from this compound.

Caption: RAF/MEK/ERK Signaling Pathway and Inhibition by Sorafenib Analogues.

Caption: VEGFR Signaling Pathway and its Inhibition.

Experimental Workflow

The following diagram outlines the key steps in the synthesis of Sorafenib analogues from this compound.

Caption: Synthetic Workflow for Sorafenib Analogues.

References

Application Notes: Synthesis and Utility of Ethyl 6-hydroxynicotinate Derivatives

Ethyl 6-hydroxynicotinate and its derivatives are a class of pyridine compounds that serve as versatile building blocks in medicinal chemistry and drug development. The presence of multiple functional groups—the pyridine ring, the hydroxyl group, the ester, and the potential for substitution at other ring positions—allows for the creation of diverse molecular scaffolds. These scaffolds are of significant interest for developing novel therapeutic agents due to their established roles in various biological pathways. For instance, derivatives of hydroxypyridines have shown potential as cardioprotective and retinoprotective agents.[1][2]

This document provides detailed protocols for the synthesis of key intermediates and subsequent derivatives, quantitative data for reaction optimization, and an overview of their potential applications.

Synthesis of Key Intermediates

The synthesis of this compound derivatives typically begins with the preparation of key precursors, namely 6-hydroxynicotinic acid and its chlorinated analogue, Ethyl 6-chloronicotinate.

Synthesis of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid is a fundamental starting material. A common and effective synthesis route starts from methyl coumalate.

Experimental Protocol:

-

Preparation of Methyl Coumalate: In a 500-mL round-bottomed flask, place 139 mL of concentrated sulfuric acid. While swirling and maintaining the temperature between 20°C and 30°C with an occasional ice bath, add 50 g (0.36 mole) of pulverized coumalic acid in small portions.

-

Add 70 mL of methanol in small portions, keeping the temperature between 25°C and 35°C.

-

Heat the mixture on a steam bath for 1 hour, then cool to approximately 40°C.

-

Pour the mixture slowly into 800 mL of water with stirring, maintaining the temperature below 40°C using an ice bath.

-

Neutralize the mixture by adding anhydrous sodium carbonate in small portions until slightly alkaline.

-

Collect the precipitated ester, wash it four times with 100-mL portions of cold water, and air-dry. This crude methyl coumalate is used directly in the next step.[3]

-

Synthesis of 6-Hydroxynicotinic Acid: In a 500-mL beaker with magnetic stirring, place 117 mL of 14% ammonium hydroxide. Add 45 g (0.29 mole) of the crude methyl coumalate over 10 minutes, keeping the solution below 20°C. Continue stirring for an additional 45 minutes.

-

In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide nearly to boiling.

-

Add the ammoniacal solution to the hot sodium hydroxide solution and boil vigorously for 5 minutes.

-

Cool the solution in an ice bath to room temperature. While keeping the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.

-

Stir and cool for 1 hour. Collect the resulting yellow microcrystalline solid by filtration, wash twice with water, and dry at 80°C.[3]

Quantitative Data:

| Starting Material | Product | Yield | Melting Point | Purity |

| Coumalic Acid | Methyl Coumalate | 32–45% | 68–70°C | Sufficient for next step |

| Methyl Coumalate | 6-Hydroxynicotinic Acid | 72–91% | 299–300°C (dec.) | Sufficient for further synthesis |

Caption: Key synthetic routes to this compound.

Synthesis of this compound Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds. It involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. This method is highly effective for synthesizing a library of α,β-unsaturated derivatives from a common intermediate.

General Experimental Protocol:

-

To a solution of the aldehyde (1.0 mmol) and the active methylene compound (e.g., ethyl cyanoacetate, 1.2 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of a weak base (e.g., piperidine or DABCO).

-

Stir the reaction mixture at a specified temperature (e.g., 50°C) for a designated time (e.g., 5-40 minutes). [4]3. Monitor the reaction by TLC.

-

Upon completion, cool the mixture, and if a precipitate forms, collect it by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

-

The resulting α,β-unsaturated product can be further modified, for example, through Michael addition or cyclization reactions.

Quantitative Data for DABCO-catalyzed Knoevenagel Condensation:

| Aldehyde | Active Methylene | Yield (%) | Time (min) |

| Benzaldehyde | Ethyl Cyanoacetate | 99% | 5 |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | 98% | 10 |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 99% | 5 |

| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 95% | 20 |

| 4-Hydroxybenzaldehyde | Ethyl Cyanoacetate | 83% | 40 |

Data adapted from a representative procedure.[4]

Mechanism of Knoevenagel Condensation

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Applications in Medicinal Chemistry and Potential Signaling Pathways

Derivatives of hydroxynicotinic acid have demonstrated significant potential in treating conditions related to oxidative stress and ischemia.

Retinoprotective Effects: A derivative, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has shown a pronounced retinoprotective effect in models of retinal ischemia-reperfusion. The mechanism is believed to involve the reduction of glutamate excitotoxicity and the mitigation of oxidative stress. [1]Under ischemic conditions, excessive glutamate release leads to excitotoxicity, while the reperfusion phase generates reactive oxygen species (ROS) like superoxide (O₂⁻). These can react with nitric oxide (NO) to form the highly damaging peroxynitrite (ONOO⁻). The antioxidant properties of the 3-hydroxypyridine moiety can help neutralize these harmful species, protecting retinal cells. [1] Cardioprotective Effects: On models of doxorubicin-induced cardiomyopathy and hypo-reperfusion injury, derivatives of 5-hydroxynicotinic acid have shown significant cardioprotective activity. This was evidenced by the prevention of cardiac contractility decline and a reduction in the release of damage markers such as creatine phosphokinase (KFK-MB) and lactate dehydrogenase (LDH). [2]Furthermore, these compounds were found to prevent the accumulation of lipid peroxidation products, indicating a mechanism rooted in reducing oxidative stress within the myocardium. [2] Potential Signaling Pathway Involvement

Caption: Potential mechanism of action for hydroxynicotinate derivatives.

References

Application Notes and Protocols: Esterification of 6-Hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 6-hydroxynicotinic acid, a valuable building block in medicinal chemistry and materials science. Two primary methods are presented: the classic Fischer-Speier esterification for simple alkyl esters and the milder Steglich esterification suitable for more sensitive substrates.

Introduction

6-Hydroxynicotinic acid and its esters are important intermediates in the synthesis of various pharmaceuticals and specialty chemicals. The ester functionality can be crucial for modulating properties such as solubility, bioavailability, and reactivity. The choice of esterification method depends on the desired ester, the scale of the reaction, and the presence of other functional groups in the molecule. This note details two robust methods for preparing esters of 6-hydroxynicotinic acid.

Key Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 6-Hydroxynicotinic Acid

This method is a direct, acid-catalyzed esterification suitable for producing simple alkyl esters such as methyl or ethyl 6-hydroxynicotinate.[1][2] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[3][4]

Materials:

-

6-Hydroxynicotinic acid

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 6-hydroxynicotinic acid and a large excess of the desired anhydrous alcohol (e.g., for every 1 mole of acid, use at least 10-20 moles of alcohol).

-

Stir the mixture to suspend the acid.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of 6-hydroxynicotinic acid). An exothermic reaction may occur.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Remove the excess alcohol using a rotary evaporator.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

-

Carefully wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Steglich Esterification of 6-Hydroxynicotinic Acid

The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6][7] This method is particularly useful for more complex alcohols or when the starting material is sensitive to harsh acidic conditions.[5][6] The reaction proceeds at room temperature and is known for its high yields.[5]

Materials:

-

6-Hydroxynicotinic acid

-

Alcohol of choice

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Filter funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-hydroxynicotinic acid and the alcohol in anhydrous dichloromethane.

-

Add a catalytic amount of DMAP (approximately 5-10 mol%) to the solution.

-

In a separate container, dissolve DCC (typically 1.1 to 1.5 equivalents) in a small amount of anhydrous DCM.

-

Slowly add the DCC solution to the stirred reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.[5]

-